molecular formula C10H16N2O B166952 (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine CAS No. 136025-81-5

(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine

Cat. No. B166952
CAS RN: 136025-81-5
M. Wt: 180.25 g/mol
InChI Key: CQKQPXBHCKUVTC-ZETCQYMHSA-N
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Description

(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is a chemical compound that belongs to the pyrazine family. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is not well understood. However, studies have shown that this compound interacts with the olfactory receptors in the nasal cavity, leading to the perception of a roasted coffee aroma.
Biochemical and Physiological Effects:
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound has low toxicity and is safe for consumption in small quantities.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is its distinct aroma, which makes it an essential compound in the flavor and fragrance industry. However, the limitations of this compound include its low solubility in water, making it challenging to use in aqueous solutions.

Future Directions

There are several future directions for the research on (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine. One of the potential applications of this compound is in the development of novel flavoring agents for food products. Additionally, this compound can be used as a potential biomarker for certain diseases due to its distinct aroma. Moreover, further studies can be conducted to understand the mechanism of action of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of this compound involves the reaction between 2-acetyl-1-pyrroline and sec-butylamine. This compound has been extensively studied for its potential applications in various fields of scientific research, including sensory science, flavor and fragrance industry, and food products. However, further studies are needed to understand the mechanism of action and potential applications of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine.

Synthesis Methods

The synthesis method of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine involves the reaction between 2-acetyl-1-pyrroline and sec-butylamine. This reaction is carried out in the presence of a catalyst such as lithium aluminum hydride. The product is then purified through column chromatography to obtain pure (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine.

Scientific Research Applications

(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of sensory science. (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has a distinct aroma that is similar to roasted coffee, making it an essential compound in the flavor and fragrance industry. Moreover, it has been used as a flavoring agent in food products such as coffee, chocolate, and baked goods.

properties

CAS RN

136025-81-5

Product Name

(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-[(2S)-butan-2-yl]-3-methoxy-2-methylpyrazine

InChI

InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-8(3)10(12-9)13-4/h6-7H,5H2,1-4H3/t7-/m0/s1

InChI Key

CQKQPXBHCKUVTC-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H](C)C1=CN=C(C(=N1)OC)C

SMILES

CCC(C)C1=CN=C(C(=N1)OC)C

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)OC)C

Origin of Product

United States

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